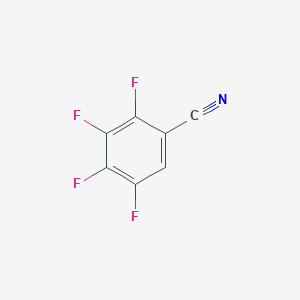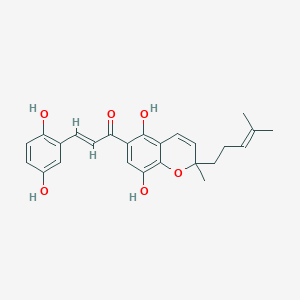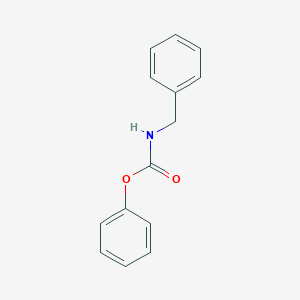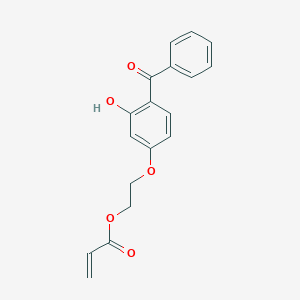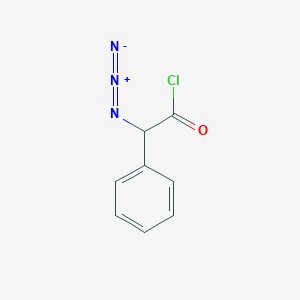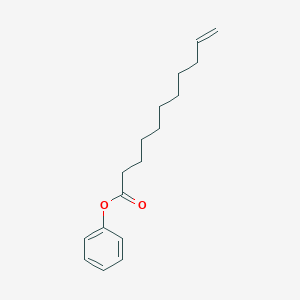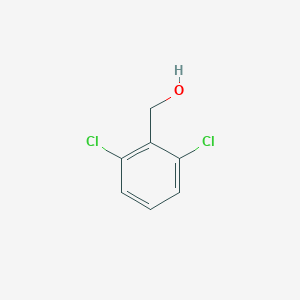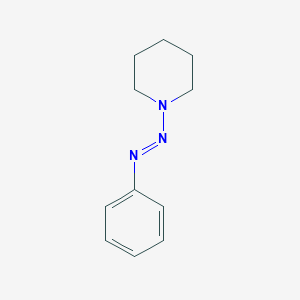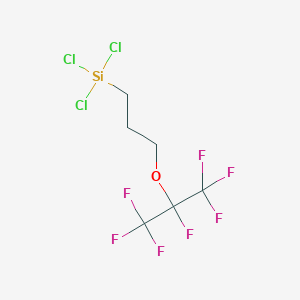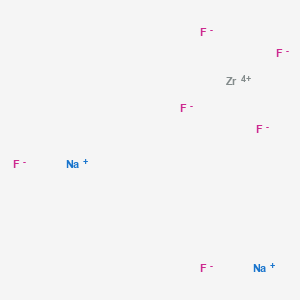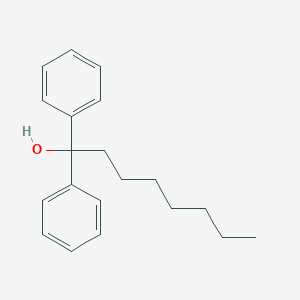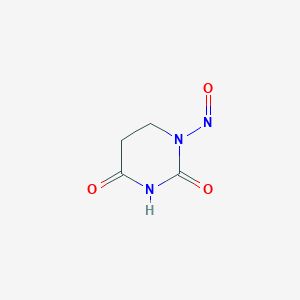
1-Nitroso-5,6-dihydrouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-5,6-dihydrouracil (NDU) is a compound that has been studied extensively due to its potential therapeutic applications. NDU is a derivative of uracil, a nitrogen-containing heterocyclic compound that is a component of RNA. NDU has been shown to have anti-tumor and anti-viral properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Nitroso-5,6-dihydrouracil is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 1-Nitroso-5,6-dihydrouracil has also been shown to inhibit the replication of the herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and physiological effects:
1-Nitroso-5,6-dihydrouracil has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the generation of ROS and the activation of caspases. 1-Nitroso-5,6-dihydrouracil has also been shown to inhibit the growth of tumors in animal models. In addition, 1-Nitroso-5,6-dihydrouracil has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Nitroso-5,6-dihydrouracil in laboratory experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer therapies. However, one of the limitations of using 1-Nitroso-5,6-dihydrouracil is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-Nitroso-5,6-dihydrouracil. One area of interest is the development of new cancer therapies based on the anti-tumor properties of 1-Nitroso-5,6-dihydrouracil. Another area of interest is the development of new anti-viral therapies based on the ability of 1-Nitroso-5,6-dihydrouracil to inhibit the replication of the herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitroso-5,6-dihydrouracil and its potential toxicity.
Méthodes De Synthèse
1-Nitroso-5,6-dihydrouracil can be synthesized through a variety of methods, including the reaction of uracil with nitrous acid or the reduction of 5-nitrobarbituric acid. One of the most commonly used methods for synthesizing 1-Nitroso-5,6-dihydrouracil involves the reaction of uracil with nitric oxide in the presence of a reducing agent such as sodium dithionite.
Applications De Recherche Scientifique
1-Nitroso-5,6-dihydrouracil has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 1-Nitroso-5,6-dihydrouracil has anti-tumor properties and can induce apoptosis in cancer cells. It has also been shown to have anti-viral properties, particularly against the herpes simplex virus.
Propriétés
Numéro CAS |
16813-36-8 |
|---|---|
Nom du produit |
1-Nitroso-5,6-dihydrouracil |
Formule moléculaire |
C4H5N3O3 |
Poids moléculaire |
143.1 g/mol |
Nom IUPAC |
1-nitroso-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2-7(6-10)4(9)5-3/h1-2H2,(H,5,8,9) |
Clé InChI |
NTUQAPWIPIIWLT-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)NC1=O)N=O |
SMILES canonique |
C1CN(C(=O)NC1=O)N=O |
Autres numéros CAS |
16813-36-8 |
Synonymes |
1-nitroso-5,6-dihydrouracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



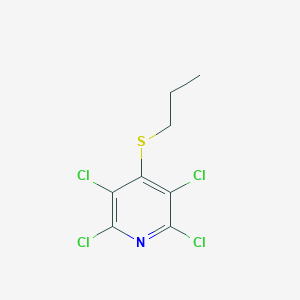
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
